2-(4-Tert-butyl-1,3-thiazol-2-yl)piperidine
Overview
Description
The compound “2-(4-Tert-butyl-1,3-thiazol-2-yl)piperidine” is a derivative of thiazole . Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . They are used in various pharmaceutical applications due to their wide range of biological activities .
Synthesis Analysis
Thiazoles are synthesized through several artificial paths and varied physico-chemical factors . The synthesis of thiazoles has been a topic of interest for medicinal chemists, leading to the creation of a combinatorial library and thorough efforts in the search of thiazoles .Scientific Research Applications
Synthesis and Chemical Properties
Efficient Asymmetric Synthesis
An efficient and practical asymmetric synthesis method for 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate, an intermediate for the synthesis of nociceptin antagonists, was developed. This method proved to be scalable and produced enantiomerically pure compound in high yield (Jona et al., 2009).
Synthesis of Piperidine-based Derivatives
Synthesis processes for piperidine-based derivatives like tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, and others were described, showcasing the structural diversity and synthetic accessibility of these compounds (Richter et al., 2009), (Kong et al., 2016).
Crystal Structure Analysis
Studies on the crystal structures of compounds like tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate provided insights into the molecular geometry and intermolecular interactions, essential for understanding the chemical behavior and potential applications of these compounds (Richter et al., 2009).
Thiazolyl Derivatives
Piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives were synthesized and evaluated for their potential anti-arrhythmic activity. These studies expand the chemical space of piperidine derivatives and their potential therapeutic applications (Abdel‐Aziz et al., 2009).
Synthesis of Key Intermediates
Synthesis methods for crucial intermediates like tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate were established, highlighting the importance of these compounds in the synthesis of small molecule anticancer drugs (Zhang et al., 2018).
Biological and Pharmacological Applications
Antimicrobial Agents
Thiazolyl chalcones synthesized using piperidine exhibited marked potency as antimicrobial agents, suggesting potential applications in combating microbial infections (Venkatesan & Maruthavanan, 2012).
Antitumor Activity
Compounds like 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine and others were synthesized and evaluated for their antitumor activity, providing insights into the potential therapeutic applications of these piperidine-based derivatives (叶姣 et al., 2015).
Optical Properties and Luminescence
Research on trisheterocyclic systems with electron-donating amino groups, including piperidine, demonstrated structure-dependent fluorescence properties and environment-responsive optical characteristics. This points to potential applications in materials science and photonics (Palion-Gazda et al., 2019).
Renin Inhibitors
Piperidine derivatives were discovered as potent and orally bioavailable renin inhibitors, indicating their significance in managing conditions like hypertension (Tokuhara et al., 2018).
Future Directions
Mechanism of Action
Target of Action
The compound “2-(4-Tert-butyl-1,3-thiazol-2-yl)piperidine” is a derivative of 2-aminothiazole . The 2-aminothiazole scaffold is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . These compounds have shown potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .
Mode of Action
Similar compounds have been suggested to inhibit the growth of cancer cells by stopping the division when the cells complete a division cycle before another dna synthesis phase starts .
Biochemical Pathways
It is known that 2-aminothiazole derivatives, to which this compound belongs, have broad pharmacological spectrum .
Result of Action
Similar compounds have shown potent growth inhibition properties against various human cancer cell lines .
Properties
IUPAC Name |
4-tert-butyl-2-piperidin-2-yl-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2S/c1-12(2,3)10-8-15-11(14-10)9-6-4-5-7-13-9/h8-9,13H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXAODEWKXSBZPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)C2CCCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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